molecular formula C16H22Cl2O5 B12747889 3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol, (2ar-(2abeta,4beta,4aalpha,6beta,7beta,9abeta,9balpha,10R*))- CAS No. 101199-69-3

3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol, (2ar-(2abeta,4beta,4aalpha,6beta,7beta,9abeta,9balpha,10R*))-

Cat. No.: B12747889
CAS No.: 101199-69-3
M. Wt: 365.2 g/mol
InChI Key: CPXMLPQNXUWSDC-HHACXJTJSA-N
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Description

3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol is a complex organic compound with a unique structure. It features multiple functional groups, including chloro, methoxy, and epoxide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cycloocta(cd)pentalene core: This step involves cyclization reactions under specific conditions, often using catalysts.

    Introduction of functional groups: Chloro, methoxy, and epoxide groups are introduced through substitution reactions, often requiring specific reagents and conditions.

    Purification: The final compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and epoxide groups.

    Reduction: Reduction reactions may target the chloro groups, converting them to other functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted analogs.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be used to study its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.

Medicine

The compound’s potential therapeutic properties can be explored, particularly if it exhibits biological activity against specific targets.

Industry

In industrial applications, the compound may be used as a precursor for synthesizing other complex molecules or as a catalyst in specific reactions.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets. For example, the epoxide group may react with nucleophiles in biological systems, leading to various biochemical effects. The chloro and methoxy groups may also play roles in its activity, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: A closely related compound with slight variations in functional groups.

    Hexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: Lacks the chloro groups, leading to different reactivity.

Properties

CAS No.

101199-69-3

Molecular Formula

C16H22Cl2O5

Molecular Weight

365.2 g/mol

IUPAC Name

(1R,4R,5S,8R,9R,11S,13R)-10,10-dichloro-4-methoxy-4,8-dimethyl-12,15-dioxapentacyclo[7.4.2.01,8.05,13.07,11]pentadecane-7,9-diol

InChI

InChI=1S/C16H22Cl2O5/c1-11(21-3)4-5-13-7-22-16(20)12(13,2)14(19)6-8(11)9(13)23-10(14)15(16,17)18/h8-10,19-20H,4-7H2,1-3H3/t8-,9+,10-,11+,12+,13+,14?,16+/m0/s1

InChI Key

CPXMLPQNXUWSDC-HHACXJTJSA-N

Isomeric SMILES

C[C@]1(CC[C@]23CO[C@@]4([C@]2(C5(C[C@H]1[C@H]3O[C@@H]5C4(Cl)Cl)O)C)O)OC

Canonical SMILES

CC1(CCC23COC4(C2(C5(CC1C3OC5C4(Cl)Cl)O)C)O)OC

Origin of Product

United States

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